1-(4-BUTOXYPHENYL)-3-MORPHOLINODIHYDRO-1H-PYRROLE-2,5-DIONE

Description

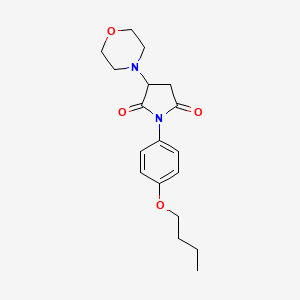

1-(4-Butoxyphenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione is a succinimide-derived heterocyclic compound featuring a dihydropyrrole-2,5-dione core substituted with a 4-butoxyphenyl group at position 1 and a morpholine ring at position 3. Its molecular formula is C₁₈H₂₅N₂O₄, with a calculated molecular weight of 333.41 g/mol. Key structural attributes include:

- Dihydropyrrole-2,5-dione backbone: A partially saturated five-membered ring with two ketone groups, contributing to planar rigidity and hydrogen-bonding capacity.

- 4-Butoxyphenyl substituent: An electron-donating ether-linked alkyl chain at position 1, enhancing lipophilicity and influencing steric interactions.

- Morpholine substituent: A six-membered saturated ring containing one oxygen and one nitrogen atom at position 3, improving solubility via hydrogen bonding and modulating pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-3-10-24-15-6-4-14(5-7-15)20-17(21)13-16(18(20)22)19-8-11-23-12-9-19/h4-7,16H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUKJQZCJXOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Butoxyphenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3-morpholinodihydro-1H-pyrrole-2,5-dione with 4-butoxyphenyl groups. The methodology often includes the use of appropriate solvents and reagents under controlled conditions to yield the desired compound.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant anticancer activity. Specifically, studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a related pyrrole derivative demonstrated inhibition against colon cancer cell lines (GI50 values ranging from to ) and showed efficacy in vivo against chemically induced tumors in rat models .

The mechanisms through which these compounds exert their biological effects include:

- Interaction with Tyrosine Kinase Receptors : Compounds have been shown to form stable complexes with ATP-binding domains of receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways .

- Impact on Cell Membrane Dynamics : These compounds can alter lipid bilayer properties, leading to increased membrane conductance and capacity, suggesting a mechanism involving membrane intercalation .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Related derivatives have shown significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest anti-inflammatory effects were observed in specific derivatives at varying concentrations .

Antibacterial Activity

Some studies have also explored the antibacterial properties of pyrrole derivatives. Compounds related to this compound have shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that while some derivatives exhibit low toxicity at therapeutic concentrations (10 µg/mL and 50 µg/mL), higher concentrations (100 µg/mL) may lead to reduced cell viability . This suggests a need for careful dose optimization in therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A study on a series of pyrrole derivatives indicated their potential as effective inhibitors against colon cancer cell lines and highlighted their antioxidant properties alongside low toxicity profiles .

| Compound | Cell Line Tested | GI50 (M) | Notes |

|---|---|---|---|

| 2a | HCT-116 | Effective against colon cancer | |

| 2b | SW-620 | Effective against colon cancer |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 317.39 g/mol

- Functional Groups : It contains a pyrrole ring, morpholine moiety, and a butoxy phenyl group, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

1-(4-Butoxyphenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione has been studied for its potential as a pharmaceutical agent. Its applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the morpholine ring is thought to enhance bioactivity by improving solubility and cellular uptake. Studies have shown that derivatives of pyrrole compounds can induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some derivatives of pyrrole compounds have demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Pharmacology

The compound's pharmacological properties are significant in drug development:

- Enzyme Inhibition : The structure of this compound allows it to act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been noted that similar compounds can inhibit ubiquitin activating enzyme E1, which plays a role in protein degradation pathways related to cancer .

- Anti-inflammatory Properties : There is evidence that pyrrole-based compounds can mitigate inflammatory responses by inhibiting pro-inflammatory cytokines. This positions them as potential therapeutic agents for inflammatory diseases .

Materials Science

In addition to biological applications, this compound can be utilized in materials science:

- Polymer Chemistry : The unique structure allows for the synthesis of polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications such as coatings and adhesives.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (Doxorubicin) | 5 | MCF-7 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound exhibited a significant reduction in neuronal cell death induced by oxidative stress in vitro. The results indicated that it could potentially be developed into a treatment for neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-butoxyphenyl group in the target compound donates electrons via resonance (ether oxygen), contrasting with the bromo- and trifluoromethyl-substituted analog’s electron-withdrawing effects . This difference may alter reactivity in electrophilic substitutions or binding interactions in biological systems.

- The trifluoromethyl group in the bromo-trifluoromethyl analog increases lipophilicity (LogP ≈ 3.5 estimated) compared to the target compound’s butoxy group (LogP ≈ 2.8 estimated), impacting membrane permeability and bioavailability.

Morpholine vs. Halogen Substituents :

Heterocyclic Core Differences

- Pyrazole derivatives (e.g., ) exhibit distinct electronic profiles due to their unsaturated, aromatic cores, favoring π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.